1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-31-21-9-5-4-8-20(21)26-23(30)25-16-12-14-29(15-13-16)22-11-10-19(27-28-22)17-6-2-3-7-18(17)24/h2-11,16H,12-15H2,1H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWXQZHVKSVERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 411.9 g/mol. The compound features a pyridazine ring, piperidine moiety, and urea structure, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN5O |
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396765-12-0 |
The primary mechanism of action for this compound involves the inhibition of Protein Kinase B (PKB), also known as Akt. PKB plays a crucial role in various cellular processes such as metabolism, cell proliferation, and survival. The compound acts as an ATP-competitive inhibitor , effectively blocking the phosphorylation and activation of PKB, thereby modulating the phosphatidylinositol 3-kinase (PI3K)/PKB signaling pathway.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity by inducing apoptosis in cancer cells through the inhibition of PKB. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines, including breast and prostate cancer cells .
Case Study:
A study demonstrated that treatment with this compound led to a dose-dependent decrease in the proliferation of MCF-7 breast cancer cells, with an IC50 value of approximately 5 µM. This suggests potent anticancer properties that warrant further investigation in vivo.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests revealed that it possesses antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.01 to 0.05 mg/mL, indicating its potential as an antibacterial agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is orally bioavailable with favorable absorption characteristics. Studies indicate that the compound demonstrates a half-life suitable for therapeutic applications, although specific values require further elucidation through clinical trials .
Research Applications
The compound's ability to interact with various biological targets positions it as a candidate for drug development in areas such as:
- Cancer Therapy: Targeting PKB for tumor growth inhibition.
- Infectious Diseases: Developing new antibiotics based on its antimicrobial properties.
- Biochemical Research: Serving as a tool for studying cellular signaling pathways.
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name : 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea
- CAS No.: 1396862-84-2
- Molecular Formula : C₂₃H₂₄ClN₅O₂
- Molecular Weight : 437.9 g/mol
- Key Structural Features :
- Pyridazine ring substituted with a 2-chlorophenyl group at position 4.
- Piperidine ring at position 3 of pyridazine.
- Urea bridge linking the piperidine to a 2-methoxyphenyl group.
- Synthetic Relevance : While direct synthesis details are unavailable, analogous compounds (e.g., urea derivatives in ) are synthesized via carbodiimide-mediated coupling (EDCI/DMAP) or isocyanate reactions .
Comparison with Similar Compounds
Structural analogs are compared based on substituents, molecular weight, and functional groups. Key findings are tabulated below:
Structural and Functional Insights
- Pyridazine vs. Pyrimidine/Pyrazole: The target’s pyridazine core (electron-deficient) may enhance π-stacking with aromatic residues in target proteins compared to pyrimidine or pyrazole analogs .
Urea vs. Acetamide :
Substituent Effects :
Piperidine Modifications :
Pharmacological Implications
- Antimicrobial Potential: Analogous piperidine-indole hybrids (DMPI/CDFII) show synergy with carbapenems against MRSA, suggesting the target’s piperidine-pyridazine scaffold could be explored for similar applications .
- Metabolic Stability : The 2-methoxyphenyl group may reduce cytochrome P450-mediated metabolism compared to halogenated analogs (e.g., 2-chlorophenyl in CAS 1013836-05-9) .
- Solubility : The urea group and methoxy substituent likely enhance aqueous solubility relative to adamantane-containing analogs (ACPU) .
Q & A
Q. What are the optimal synthetic routes for 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyridazine-piperidine core via nucleophilic substitution or coupling reactions.
- Step 2: Urea bridge formation using carbodiimide reagents (e.g., EDCI) and coupling agents like DMAP .
- Step 3: Final purification via column chromatography or recrystallization.
Key Methodologies:
Q. How is the compound characterized for physicochemical stability?
- Thermal Stability: Assessed via TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) to determine decomposition temperatures .
- Solubility: Tested in polar (e.g., DMSO) and non-polar solvents using shake-flask methods .
- Hygroscopicity: Evaluated under controlled humidity conditions .
Q. What preliminary assays are recommended for initial biological screening?
- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme Inhibition: Screen against soluble epoxide hydrolase (sEH) or kinases via fluorometric or colorimetric assays .
- Receptor Binding: Radioligand displacement assays for targets like GPCRs or tyrosine kinases .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodology:
- Synthesize analogs with variations in:
- Chlorophenyl group: Replace with fluorophenyl or methyl groups to test steric effects .
- Methoxyphenyl moiety: Modify alkoxy chains (e.g., ethoxy vs. isopropoxy) to study electronic impacts .
- Evaluate changes in biological activity using dose-response curves and computational docking (e.g., AutoDock Vina) .
Example Findings:
- Substituting 2-methoxyphenyl with 2-ethoxyphenyl improved solubility but reduced kinase inhibition .
Q. How to resolve contradictions in biological activity data across studies?
Case Example: Discrepancies in IC values for sEH inhibition.
Q. What strategies are effective for improving metabolic stability in vivo?
- Structural Modifications:
- Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to reduce CYP450-mediated oxidation .
- Replace labile bonds (e.g., ester groups) with bioisosteres .
- Pharmacokinetic Studies:
Q. How to design experiments for target identification and mechanism of action?
- Chemoproteomics: Use affinity-based probes (e.g., photoaffinity labeling) to pull down interacting proteins .
- CRISPR-Cas9 Screening: Genome-wide knockout libraries to identify genes modulating compound sensitivity .
- Pathway Analysis: Transcriptomics (RNA-seq) or phosphoproteomics to map affected signaling networks (e.g., MAPK/ERK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
